molecular formula C10H11N3 B14306771 2-(1,5-Dimethyl-1H-pyrazol-3-yl)pyridine CAS No. 110625-47-3

2-(1,5-Dimethyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B14306771
CAS No.: 110625-47-3
M. Wt: 173.21 g/mol
InChI Key: YHZHWKHJKNRMRE-UHFFFAOYSA-N
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Description

2-(1,5-Dimethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-Dimethyl-1H-pyrazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another approach involves the hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-Dimethyl-1H-pyrazol-3-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce functional groups like halogens or alkyl chains.

Scientific Research Applications

2-(1,5-Dimethyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,5-Dimethyl-1H-pyrazol-3-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,5-Dimethyl-1H-pyrazol-3-yl)pyridine is unique due to the combination of pyrazole and pyridine rings in a single molecule. This dual-ring structure imparts distinct electronic and steric properties, making it a versatile scaffold for various applications in chemistry and biology.

Properties

IUPAC Name

2-(1,5-dimethylpyrazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-7-10(12-13(8)2)9-5-3-4-6-11-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZHWKHJKNRMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617392
Record name 2-(1,5-Dimethyl-1H-pyrazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110625-47-3
Record name 2-(1,5-Dimethyl-1H-pyrazol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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